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Compound of Interest

Compound Name: Ethyl methyl ether

Cat. No.: B1195055 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the

structural elucidation of organic molecules. This application note provides a detailed guide to

the interpretation of ¹H and ¹³C NMR spectra of ethyl methyl ether (CH₃OCH₂CH₃). The data

presented herein, along with the detailed experimental protocols, will serve as a valuable

resource for researchers in organic synthesis, medicinal chemistry, and drug development for

the routine identification and characterization of small molecules containing the ethoxy and

methoxy functional groups.

Data Presentation
The ¹H and ¹³C NMR spectral data for ethyl methyl ether are summarized in the tables below.

The spectra exhibit characteristic signals corresponding to the three distinct chemical

environments of the protons and carbons in the molecule.

Table 1: ¹H NMR Spectral Data for Ethyl Methyl Ether (in CDCl₃)
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Assignment
Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

-OCH₃ (a) ~3.3 Singlet (s) 3H N/A

-OCH₂CH₃ (b) ~3.4 Quartet (q) 2H ~7.0

-OCH₂CH₃ (c) ~1.2 Triplet (t) 3H ~7.0

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The coupling

constant of ~7.0 Hz is a typical value for freely rotating ethyl groups.

Table 2: ¹³C NMR Spectral Data for Ethyl Methyl Ether (in CDCl₃)

Assignment Chemical Shift (δ, ppm)

-OCH₃ (a) ~58

-OCH₂CH₃ (b) ~68

-OCH₂CH₃ (c) ~15

Note: Chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm) or TMS at 0.00

ppm.

Spectral Interpretation
The structure of ethyl methyl ether gives rise to three unique sets of signals in both the ¹H and

¹³C NMR spectra, corresponding to the methyl group of the methoxy moiety, and the methylene

and methyl groups of the ethoxy moiety.

¹H NMR Spectrum
In the proton NMR spectrum, the three distinct proton environments result in three signals with

an integration ratio of 3:2:3.[1]

-OCH₃ (a): The protons of the methyl group attached to the oxygen atom are deshielded by

the electronegative oxygen and appear as a singlet at approximately 3.3 ppm. The singlet
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multiplicity is due to the absence of adjacent protons.

-OCH₂CH₃ (b): The methylene protons of the ethyl group are also deshielded by the adjacent

oxygen atom, resonating at around 3.4 ppm. This signal is split into a quartet by the three

neighboring protons of the methyl group (n+1 = 3+1 = 4).[1]

-OCH₂CH₃ (c): The methyl protons of the ethyl group are the most shielded, appearing as a

triplet at approximately 1.2 ppm. The signal is split into a triplet by the two adjacent

methylene protons (n+1 = 2+1 = 3).[1]

¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum of ethyl methyl ether displays three distinct signals,

confirming the presence of three unique carbon environments.[2]

-OCH₃ (a): The carbon of the methoxy group appears at approximately 58 ppm.

-OCH₂CH₃ (b): The methylene carbon of the ethoxy group is the most deshielded carbon

due to the direct attachment to the highly electronegative oxygen atom, with a chemical shift

of around 68 ppm.

-OCH₂CH₃ (c): The methyl carbon of the ethoxy group is the most shielded carbon,

resonating at about 15 ppm.

Experimental Protocols
The following is a detailed protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of

ethyl methyl ether.

Sample Preparation
Sample Purity: Ensure the ethyl methyl ether sample is of high purity to avoid signals from

contaminants.

Solvent Selection: Chloroform-d (CDCl₃) is a commonly used deuterated solvent for non-

polar to moderately polar organic compounds like ethyl methyl ether.[1]

Concentration:
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For ¹H NMR, prepare a solution by dissolving 5-25 mg of ethyl methyl ether in
approximately 0.6-0.7 mL of CDCl₃.

For ¹³C NMR, a more concentrated sample of 50-100 mg in 0.6-0.7 mL of CDCl₃ is

recommended to achieve a good signal-to-noise ratio in a reasonable time.

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for

chemical shift referencing (δ = 0.00 ppm).[3] Alternatively, the residual solvent peak can be

used for calibration (CDCl₃: δ = 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[3]

Sample Transfer: Transfer the prepared solution into a clean, dry 5 mm NMR tube. Ensure

the solution is free of any particulate matter.

Labeling: Clearly label the NMR tube with the sample information.

NMR Data Acquisition (Using a Bruker Spectrometer
with TopSpin Software)

Sample Insertion: Insert the NMR tube into a spinner and adjust the depth using a sample

gauge. Place the sample into the magnet.

Locking: Lock the spectrometer onto the deuterium signal of the solvent (CDCl₃). This step is

crucial for maintaining a stable magnetic field.

Shimming: Perform automatic or manual shimming of the magnetic field to optimize its

homogeneity, which is essential for obtaining sharp spectral lines.

Tuning and Matching: Tune and match the probe for the respective nucleus (¹H or ¹³C) to

ensure efficient transfer of radiofrequency power.

Experiment:zg (standard one-pulse experiment)

Pulse Program:zg30 or zg

Number of Scans (ns): 8 to 16 scans are typically sufficient.

Relaxation Delay (d1): 1-2 seconds.
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Acquisition Time (aq): 2-4 seconds.

Spectral Width (sw): A spectral width of approximately 12-16 ppm is generally adequate.

Experiment:zgpg30 (proton-decoupled experiment)

Pulse Program:zgpg30

Number of Scans (ns): A higher number of scans (e.g., 128, 256, or more) is usually required

due to the low natural abundance of ¹³C.

Relaxation Delay (d1): 2 seconds.

Acquisition Time (aq): 1-2 seconds.

Spectral Width (sw): A spectral width of about 200-240 ppm is standard.

Data Processing
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to

obtain the frequency-domain spectrum.

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the

positive absorptive mode.

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

Referencing: Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the

residual solvent peak.

Integration (for ¹H NMR): Integrate the signals to determine the relative ratios of the different

types of protons.

Peak Picking: Identify and label the chemical shifts of the peaks.

Visualization
The following diagrams illustrate the relationships between the molecular structure of ethyl
methyl ether and its NMR spectral features.
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Caption: Correlation of molecular structure with NMR assignments.

¹H NMR Spin-Spin Splitting Pathway

CH₂ Protons (b)

CH₃ Protons (c)

 J ≈ 7.0 Hz 
 (splits CH₃ into a triplet)

 J ≈ 7.0 Hz 
 (splits CH₂ into a quartet)

Click to download full resolution via product page

Caption: Spin-spin coupling in the ethyl group.
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General NMR Experimental Workflow
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Caption: Workflow for NMR analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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